4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde
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Overview
Description
4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde is an organic compound with the molecular formula C12H15NO4 It features a benzaldehyde moiety substituted with a morpholine ring and an oxo-ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde typically involves the following steps:
Formation of the Morpholine Derivative: Morpholine is reacted with an appropriate acylating agent to introduce the oxo-ethoxy group.
Aldehyde Formation: The intermediate is then subjected to formylation to introduce the benzaldehyde moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzoic acid.
Reduction: 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
- 3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzoic acid
- [2-(morpholin-4-yl)-2-oxoethoxy]acetic acid
Uniqueness
4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the morpholine ring and the benzaldehyde moiety allows for versatile applications in various fields.
Properties
IUPAC Name |
4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-9-11-1-3-12(4-2-11)18-10-13(16)14-5-7-17-8-6-14/h1-4,9H,5-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQZOOBUOHUYHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358427 |
Source
|
Record name | 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24806559 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
30817-36-8 |
Source
|
Record name | 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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